Technical Monograph: 8-(Trifluoromethyl)chroman-4-amine
Technical Monograph: 8-(Trifluoromethyl)chroman-4-amine
Advanced Scaffold for TRPV1 Antagonists and CNS-Active Agents[1]
Executive Summary
8-(Trifluoromethyl)chroman-4-amine (CAS: 890839-70-0) represents a high-value pharmacophore in modern medicinal chemistry, specifically within the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[1]
Unlike generic chroman derivatives, the inclusion of the trifluoromethyl (
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The molecule consists of a bicyclic chroman (3,4-dihydro-2H-1-benzopyran) core.[1] The amine at C4 serves as a versatile handle for urea or amide formation, while the C8-trifluoromethyl group acts as a bioisostere for a methyl or chloro group, significantly altering the electronic landscape of the aromatic ring.
Key Data Table[3][6]
| Property | Value / Description |
| IUPAC Name | 8-(Trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
| CAS Number | 890839-70-0 (Racemic) 1213657-96-5 ((R)-isomer) 1228569-07-0 ((S)-isomer) |
| Molecular Formula | |
| Molecular Weight | 217.19 g/mol |
| LogP (Predicted) | ~2.4 – 2.8 (High lipophilicity due to |
| pKa (Predicted) | ~8.5 (Primary amine) |
| H-Bond Donors/Acceptors | 2 / 4 |
| Rotatable Bonds | 0 (Rigid bicyclic core) |
Stereochemical Significance
The C4 position is a chiral center. In TRPV1 antagonist development, the (R)-enantiomer often demonstrates superior potency compared to the (S)-enantiomer or racemate, necessitating asymmetric synthesis or chiral resolution protocols described in Section 4.[1]
Synthetic Methodologies
The synthesis of 8-(Trifluoromethyl)chroman-4-amine typically proceeds through the intermediate 8-(trifluoromethyl)chroman-4-one .[1] Two primary routes are established: the Classic Friedel-Crafts Route for bulk scale-up and the Asymmetric Ellman Route for high-enantiopurity discovery.[1]
Workflow Visualization
Figure 1: Step-wise synthetic pathway from commercially available phenols to the target amine.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of the Core Scaffold (Ketone)
Objective: Preparation of 8-(trifluoromethyl)chroman-4-one.[1][2]
-
O-Alkylation:
-
Cyclization:
-
Mix the propanoic acid derivative with Polyphosphoric Acid (PPA) (10 g per 1 g of substrate).[1]
-
Heat to
for 2 hours with vigorous stirring. -
Quench over crushed ice/water. Extract with Ethyl Acetate (EtOAc).[1]
-
Wash with saturated
and brine. Dry over . -
Result: 8-(Trifluoromethyl)chroman-4-one (Yellow oil/solid).[1][3]
-
Phase 2: Reductive Amination (Racemic)
Objective: Conversion of ketone to amine.
-
Imine Formation:
-
Dissolve ketone (1.0 eq) in anhydrous Methanol (MeOH).
-
Add Ammonium Acetate (
) (10.0 eq).[1] Stir at RT for 30 mins.
-
-
Reduction:
-
Add Sodium Cyanoborohydride (
) (1.5 eq) portion-wise. -
Critical Step: Maintain pH ~6 using Acetic Acid if necessary to prevent ketone reduction to alcohol.
-
Stir for 12-16 hours.
-
-
Work-up:
-
Quench with 1N NaOH (pH > 10).
-
Extract with Dichloromethane (DCM).[1] The amine partitions into the organic phase.
-
Convert to HCl salt for storage by adding 4M HCl in Dioxane.
-
Phase 3: Asymmetric Synthesis (Optional for Drug Dev)
For high enantiomeric excess (>95% ee), use Ellman’s Sulfinamide :
-
Condense ketone with (R)-tert-butanesulfinamide using
.[1] -
Reduce the sulfinimine with
(favors cis-diastereoselectivity) or L-Selectride.[1] -
Cleave the auxiliary with HCl/MeOH to yield chiral amine.
Medicinal Chemistry Applications: TRPV1 Antagonism[9]
The 8-trifluoromethylchroman-4-amine moiety is a "Privileged Structure" in the design of antagonists for the Vanilloid Receptor 1 (TRPV1) .[1]
Mechanism of Action
TRPV1 is a non-selective cation channel activated by heat, protons, and capsaicin. Antagonists utilizing this chroman scaffold typically form a urea linkage at the C4-amine.[1]
-
The Urea Linker: Hydrogen bonds with the receptor backbone (Thr/Tyr residues).
-
The Chroman Core: Locks the conformation, reducing entropic penalty upon binding.
-
The 8-
Group: Occupies a specific hydrophobic pocket.[1] The electron-withdrawing nature of reduces the basicity of the urea nitrogens, potentially improving metabolic stability and CNS penetration.[1]
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) of the chroman scaffold in pain modulation.
Handling and Safety Information
-
Hazards: As a primary amine, the compound is an irritant to eyes, skin, and respiratory system. The
group does not introduce specific explosive hazards but increases lipophilicity, facilitating skin absorption. -
Storage: Store the hydrochloride salt at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to
(carbamate formation).[1] -
Disposal: Incineration in a chemical waste facility equipped with scrubbers for HF (Hydrogen Fluoride) generation.[1]
References
-
TRPV1 Antagonist Discovery: Gomtsyan, A. et al. "Chroman and tetrahydroquinoline ureas as potent TRPV1 antagonists."[4][5] Journal of Medicinal Chemistry, 2011.
-
Synthesis of Chroman-4-ones: Lockhart, I. M.[1] "Chromans and Tocopherols." The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1]
-
Ellman's Auxiliary Protocol: Ellman, J. A. et al. "Asymmetric synthesis of amines with tert-butanesulfinamide." Accounts of Chemical Research, 2002. [1]
-
Commercial Availability & CAS Data: Aceschem & Chemical Book Databases for CAS 890839-70-0.
Sources
- 1. US20100016285A1 - Heterocyclidene-n-(aryl) acetamide derivative - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Other heterocyclic - page8 - Labseeker [labseeker.com]
- 4. researchgate.net [researchgate.net]
- 5. Chroman and tetrahydroquinoline ureas as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
